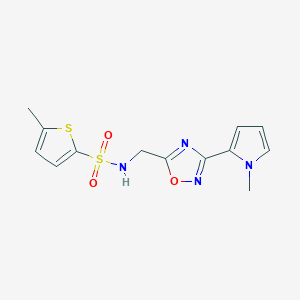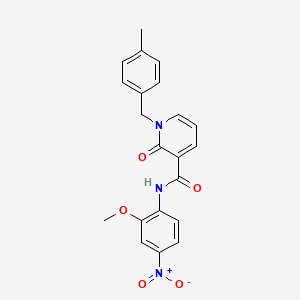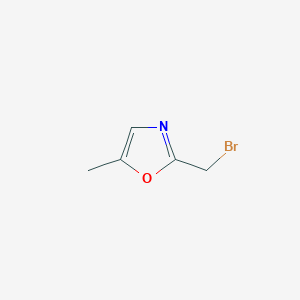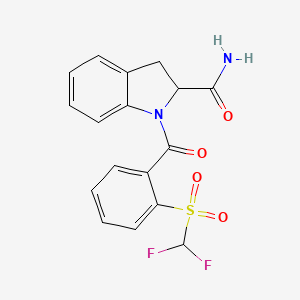![molecular formula C18H17N5O2S B2678836 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1207019-55-3](/img/structure/B2678836.png)
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a pyrazole ring, a cyclopenta[d]pyrimidine ring, and a thiophene ring linked to a carboxamide group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group might be introduced via a cyclopropanation reaction, the pyrazole ring might be formed via a condensation reaction, and the thiophene ring might be synthesized via a Paal-Knorr synthesis or similar method .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The cyclopropyl group, the pyrazole ring, and the cyclopenta[d]pyrimidine ring are all rigid structures that could contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, the thiophene ring might undergo electrophilic aromatic substitution, and the carboxamide group might undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point, and specific optical properties. These properties could be predicted using computational chemistry methods .Scientific Research Applications
Synthesis and Anticancer Applications
- Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential in cytotoxic assays against HCT-116 and MCF-7 cancer cell lines, indicating their relevance in cancer research and as a basis for developing new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Antibacterial Properties
- A study explored the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and evaluated their potential as antibiotics against Gram-positive and Gram-negative bacteria. This research highlights the antimicrobial applications of compounds structurally related to the one (Ahmed, 2007).
Inhibitory Effects on Phytopathogenic Fungi
- Research into pyrazole derivatives, including structures similar to N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide, demonstrated growth inhibitory effects on several phytopathogenic fungi. This suggests potential applications in agriculture and plant protection (Vicentini et al., 2007).
Enzyme Inhibition for Therapeutic Applications
- A series of novel pyrimidine derivatives, structurally related, showed significant antitumor activity against a range of cancer cell lines. This underscores the potential of such compounds in the development of new therapeutic agents targeting specific enzymes or pathways involved in disease progression (Shams et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-16-11-3-1-4-12(11)19-18(21-16)23-15(9-13(22-23)10-6-7-10)20-17(25)14-5-2-8-26-14/h2,5,8-10H,1,3-4,6-7H2,(H,20,25)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYFIEUKTZMHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4CC4)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(furan-2-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2678754.png)


![N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678758.png)
![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide](/img/structure/B2678759.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2678760.png)

![1-ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2678763.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid](/img/structure/B2678764.png)


![8-Azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2678768.png)
![(2S)-2-[(5-methoxy-1-methylindole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2678770.png)

